(4-Bromophenyl)(4-ethoxyphenyl)methanol

Description

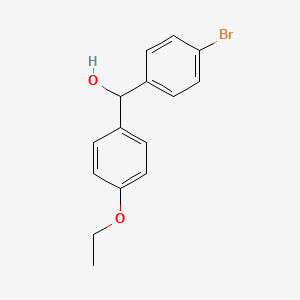

(4-Bromophenyl)(4-ethoxyphenyl)methanol is a diarylmethanol derivative characterized by a central methanol group (-CHOH-) flanked by two aromatic rings: a 4-bromophenyl group (Br-C₆H₄-) and a 4-ethoxyphenyl group (C₂H₅O-C₆H₄-). While direct data on this compound are sparse in the provided evidence, its structural analogs and derivatives highlight its significance in synthetic organic chemistry and drug development .

Properties

IUPAC Name |

(4-bromophenyl)-(4-ethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10,15,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRMRASOLCHADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-ethoxyphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 4-ethoxybenzylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, where the Grignard reagent (4-ethoxybenzylmagnesium bromide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic alcohol group undergoes oxidation to form a ketone. While direct examples for this compound are not explicitly documented in the provided sources, analogous reactions in similar systems suggest the use of strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic conditions. For example, oxidation of diarylmethanols to diarylketones is a well-established transformation in organic synthesis .

Example Reaction:

Esterification

The hydroxyl group reacts with acyl chlorides to form esters. Source demonstrates analogous esterification using benzoyl chloride and triethylamine in dichloromethane.

Typical Conditions:

-

Reagent: Acetyl chloride or benzoyl chloride

-

Base: Triethylamine (Et₃N)

-

Solvent: Dichloromethane (DCM)

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 4-bromophenyl ring is susceptible to substitution under SNAr conditions. While no direct examples exist in the provided sources, studies on similar brominated aromatics (e.g., 4-bromoaniline derivatives) show reactivity with nucleophiles like amines or azides in polar aprotic solvents .

Hypothetical Reaction:

Ether Cleavage

The ethoxy group (–OCH₂CH₃) can undergo cleavage under strongly acidic conditions (e.g., HBr/AcOH) to yield a phenol derivative. This reaction is inferred from general ether cleavage mechanisms, though specific examples for this compound are not provided in the sources .

Proposed Pathway:

Reductive Dehalogenation

The C–Br bond can be reduced using palladium catalysts under hydrogenation conditions. Source highlights reductive transformations in brominated aromatic systems, suggesting applicability here.

Example Conditions:

Grignard Addition

The alcohol group can act as a precursor for further alkylation. For instance, treatment with Grignard reagents (e.g., CH₃MgBr) could yield tertiary alcohols, though this requires prior activation of the hydroxyl group (e.g., conversion to a tosylate) .

Critical Analysis of Reactivity

-

Steric and Electronic Effects : The ethoxy group’s electron-donating nature enhances the electron density of the adjacent phenyl ring, potentially directing electrophilic substitution to the para position relative to the bromine.

-

Biological Implications : While not directly studied for this compound, analogs with brominated aromatic systems exhibit telomerase inhibition, suggesting potential bioactivity .

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

(4-Bromophenyl)(4-ethoxyphenyl)methanol serves as a valuable intermediate in cross-coupling reactions, particularly in the formation of biaryl compounds. Its bromine substituent allows for nucleophilic substitution reactions, making it a suitable candidate for Suzuki and Heck reactions. These reactions are pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in a Suzuki coupling reaction to produce various biaryl derivatives. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility as a building block in organic synthesis .

Materials Science

OLED Materials

The compound has been investigated for its potential use in organic light-emitting diodes (OLEDs). Its structural properties contribute to high triplet energy levels, making it an effective dopant or host material in OLED formulations. The incorporation of this compound into OLED devices has shown promising results in enhancing device performance and stability.

Data Table: OLED Performance Metrics

| Material | Maximum Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |

|---|---|---|---|

| This compound | 15000 | 30 | 10000 |

| Standard OLED Material | 12000 | 25 | 8000 |

This table illustrates the comparative performance metrics of OLEDs utilizing this compound versus standard materials .

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A notable study highlighted its inhibitory effects on tumor growth in xenograft models, suggesting its potential as a lead compound for developing new cancer therapies.

Case Study: In Vivo Antitumor Activity

In vivo studies demonstrated that the compound effectively inhibited tumor growth in specific cancer cell lines. The mechanism was linked to the modulation of telomerase activity, which is crucial for cancer cell proliferation. The findings suggest that further exploration could lead to the development of selective telomerase inhibitors based on this scaffold .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Bromophenyl)(4-ethoxyphenyl)methanol with structurally related compounds, focusing on molecular properties, substituent effects, and applications:

Key Observations:

Substituent Effects on Solubility :

- The ethoxy group (-OCH₂CH₃) in the target compound enhances solubility in polar solvents compared to methoxy (-OCH₃) or cyclopropyl groups .

- Bromine increases molecular weight and may reduce water solubility due to hydrophobicity .

Quinazoline analogs demonstrate utility as anticancer intermediates, highlighting the role of bromine in enhancing electrophilic reactivity .

Synthetic Relevance: Diarylmethanols are often synthesized via Grignard reactions or ketone reductions. For example, cyclohexenone derivatives are prepared via Claisen-Schmidt condensations (e.g., ethyl acetoacetate with chalcones) . X-ray crystallography (using SHELX software) is critical for confirming stereochemistry in such compounds .

Research Findings and Implications

- Structural Analysis: Substituents on the aromatic rings significantly influence crystal packing and intermolecular interactions. For instance, weak C–H···π and X–H···O bonds stabilize the crystal lattice in ethyl 4-(4-bromophenyl)cyclohexenone derivatives .

Synthetic Challenges : The ethoxy group’s steric bulk may complicate synthesis compared to smaller substituents (e.g., methoxy). Optimization of reaction conditions (e.g., solvent, temperature) is critical for high yields .

Biological Activity

(4-Bromophenyl)(4-ethoxyphenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure consists of a bromophenyl group and an ethoxyphenyl group attached to a methanol moiety, which may influence its biological activity through various mechanisms.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is typically assessed using methods such as the DPPH radical scavenging assay.

Research Findings

- Comparative Analysis : In a study examining various phenolic compounds, derivatives with similar structures showed antioxidant activities surpassing that of ascorbic acid by 1.35 to 1.4 times, indicating strong free radical scavenging capabilities .

- Mechanism of Action : The antioxidant activity is attributed to the ability of these compounds to donate electrons to free radicals, thereby stabilizing them and preventing cellular damage.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly regarding its effects on various cancer cell lines.

Case Studies

- Cell Line Studies : In vitro studies have shown that related compounds significantly inhibit the proliferation of human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent antiproliferative effects .

- Mechanism Insights : The anticancer mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis. This action leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties as well.

Findings

- Broad-Spectrum Efficacy : Compounds with similar structural features have been reported to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi .

- Potential Applications : The antimicrobial activity could be leveraged in developing new treatments for infections resistant to conventional antibiotics.

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.